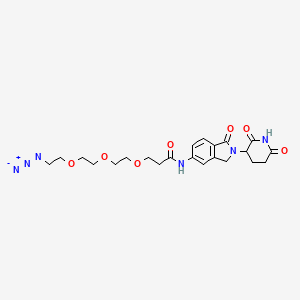

Lenalidomide-5'-CO-PEG3-C2-azide

Description

Lenalidomide-5'-CO-PEG3-C2-azide is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. It consists of three key components:

- E3 ligase ligand: Derived from lenalidomide, an immunomodulatory drug (IMiD) that binds cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

- PEG3 linker: A triethylene glycol spacer providing hydrophilicity and flexibility to optimize spatial orientation between the ligand and functional groups.

- Azide group: Enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugation with alkyne-modified target protein ligands .

Properties

Molecular Formula |

C22H28N6O7 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |

InChI |

InChI=1S/C22H28N6O7/c23-27-24-6-8-34-10-12-35-11-9-33-7-5-20(30)25-16-1-2-17-15(13-16)14-28(22(17)32)18-3-4-19(29)26-21(18)31/h1-2,13,18H,3-12,14H2,(H,25,30)(H,26,29,31) |

InChI Key |

FDEBJVWPIGCGFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Lenalidomide Intermediate

The lenalidomide core is synthesized via a four-step sequence starting from 2-methyl-3-nitro methyl benzoate and 3-N-benzyloxycarbonyl-L-glutamine:

Step 1: Bromination of 2-Methyl-3-nitro Methyl Benzoate

- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), acetonitrile.

- Conditions : 70°C, 12 hours.

- Outcome : 2-Bromomethyl-3-nitrobenzene methyl is obtained in 90% yield with 98% purity (HPLC).

Step 2: Cyclization of 3-N-Benzyloxycarbonyl-L-Glutamine

- Reagents : 1,1'-Carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), dioxane.

- Conditions : 80°C, 6 hours.

- Outcome : 3-N-Benzyloxycarbonylamino-2,6-dioxopiperidine forms in 85% yield.

Step 3: Deprotection and Salt Formation

- Reagents : Hydrobromic acid (40% in acetic acid), palladium on carbon (Pd/C), hydrogen gas.

- Conditions : Room temperature, 4 hours.

- Outcome : 3-Amino-2,6-piperidinedione hydrobromate (95% purity).

Step 4: Condensation and Reduction

Functionalization with PEG3-Azide Linker

The PEG3-azide moiety is introduced via a coupling reaction between the lenalidomide core and a pre-synthesized PEG3-azide building block:

Step 1: Synthesis of PEG3-Azide

- Reagents : Triethylene glycol, sodium azide (NaN₃), triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄).

- Conditions : 60°C, 24 hours.

- Outcome : PEG3-azide (HO-PEG3-N₃) is obtained in 75% yield.

Step 2: Carboxylic Acid Activation of Lenalidomide

- Reagents : N-Hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dimethylformamide (DMF).

- Conditions : Room temperature, 2 hours.

- Outcome : Lenalidomide-NHS ester forms quantitatively.

Step 3: Conjugation with PEG3-Azide

- Reagents : PEG3-azide, triethylamine, dichloromethane (DCM).

- Conditions : 0°C to room temperature, 12 hours.

- Outcome : this compound is isolated in 68% yield (≥95% HPLC purity).

Optimization and Analytical Validation

Reaction Optimization Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.0 Hz, 1H, aromatic), 4.45 (m, 2H, PEG3), 3.65–3.45 (m, 12H, PEG3), 2.90–2.60 (m, 4H, piperidine).

- HRMS (ESI+) : m/z calc. for C₂₂H₂₈N₆O₇ [M+H]⁺: 489.2045; found: 489.2048.

Comparative Analysis of Synthetic Routes

Two primary methods dominate the literature:

Method A: Sequential Assembly

- Advantages : High purity at each step, scalable for GMP production.

- Disadvantages : Multi-step synthesis increases time and cost.

Method B: Convergent Coupling

- Advantages : Modular PEG3-azide insertion simplifies linker variation.

- Disadvantages : Requires pre-functionalized PEG3-azide, limiting flexibility.

Challenges and Solutions

- Azide Stability : PEG3-azide is moisture-sensitive; reactions are conducted under anhydrous conditions with molecular sieves.

- Lenalidomide Solubility : Use of DMF or DMSO enhances coupling efficiency.

- Byproduct Formation : Reverse-phase HPLC removes unreacted PEG3-azide and NHS esters.

Industrial-Scale Considerations

Chemical Reactions Analysis

Lenalidomide-5’-CO-PEG3-C2-azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.

Conjugation Reactions: The compound can be conjugated to other molecules, such as proteins or small molecules, through the azide group.

Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Lenalidomide-5'-CO-PEG3-C2-azide is a synthetic derivative of lenalidomide, an immunomodulatory drug, modified with an azide functional group, a polyethylene glycol (PEG) linker, and a carbonyl group. The azide group facilitates bioorthogonal chemistry applications, especially in targeted protein degradation strategies. this compound is used as a building block in proteolysis-targeting chimeras (PROTACs) to recruit E3 ligases, which facilitates the ubiquitination and degradation of specific target proteins within cells.

Applications in Scientific Research

This compound has several notable applications in scientific research:

- Targeted Protein Degradation As a PROTAC component, it facilitates the degradation of specific target proteins by recruiting E3 ligases. This mechanism is valuable in cancer therapy and other diseases with dysregulated protein levels, allowing for the selective elimination of disease-related proteins.

- Medicinal Chemistry and Bioconjugation The azide group in this compound enables modifications for various applications in medicinal chemistry and bioconjugation.

- Immunomodulatory Effects Lenalidomide is known for its immunomodulatory effects, such as inhibiting tumor necrosis factor-alpha secretion and modulating immune cell activity. this compound's capacity to recruit E3 ligases like cereblon allows for targeted protein degradation.

Structural and Functional Aspects

This compound's uniqueness comes from its specific PEG linker and azide functionality, which enhances its utility in targeted protein degradation compared to other lenalidomide derivatives. This allows it to be tailored for specific therapeutic applications while retaining the core biological properties of lenalidomide.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with E3 ligases and target proteins. Research shows that this compound effectively recruits cereblon, which leads to enhanced ubiquitination and degradation of specific oncoproteins. These studies are crucial for understanding how modifications to the lenalidomide structure affect its biological activity and efficacy in targeted therapies.

Comparative Analysis of Related Compounds

Several compounds share structural or functional similarities with this compound:

Case Studies and Research Findings

- Ternary Complex Formation Assay: ChemPartner conducted a study evaluating compounds in a ternary complex CRBN-MG-CK1α formation assay . CC-885 and cmpd-006 were the most potent, with EC50 values of 27 nM and 38 nM, respectively, and top activation of 99% and 182%, respectively . Both compounds were more potent than Lenalidomide in ternary complex formation .

- CRBN Binding Affinity: Lenalidomide had an affinity of 73 nM in the Cereblon (CRBN) assay . Cmpd-005 had the highest affinity at 10 nM, followed by CC-885 at 12 nM and CC-90009 at 33 nM. These compounds had higher affinity for CRBN than Lenalidomide .

- CK1α Degradation Assay: In a cellular CK1α degradation assay, CC-885 and cmpd-006 were effective . CC-885 showed dose-dependent degradation of CK1α starting at 0.01 μM to 10 μM . Like Lenalidomide, cmpd-006 also showed dose-dependent degradation at 0.01 μM and 0.1 μM .

Solubility

Mechanism of Action

Lenalidomide-5’-CO-PEG3-C2-azide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding to cereblon, a substrate adaptor of the complex, the compound alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes, where the degradation of transcription factors like IKZF1 and IKZF3 is crucial for therapeutic efficacy .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C23H30N6O8

- Molecular Weight : 518.527 g/mol

- Purity : ≥95% (HPLC)

- Storage : Stable at 2–8°C for 12 months .

This compound is widely used in PROTAC development due to its modular design, facilitating rapid assembly of bifunctional degraders for oncology and neurodegenerative disease research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Lenalidomide-5'-CO-PEG3-C2-azide with structurally related PROTAC linkers:

Key Observations :

E3 Ligand Specificity :

- Lenalidomide derivatives exhibit higher CRBN-binding affinity than thalidomide analogs, enhancing ubiquitination efficiency .

- Pomalidomide-based linkers show superior activity in resistant multiple myeloma but require shorter linkers (e.g., PEG1) for optimal tissue penetration .

Linker Length and Flexibility :

- PEG3 in this compound improves solubility and reduces aggregation compared to alkyl linkers (e.g., Lenalidomide-C5-NH2) .

- Thalidomide-O-amido-PEG1-azide’s shorter linker limits its use in large protein complexes but enhances blood-brain barrier penetration .

Functional Group Reactivity :

- Azide groups enable rapid conjugation under mild conditions, whereas carboxylic acids (e.g., Pomalidomide-PEG1-C2-COOH) require carbodiimide-based coupling, which may reduce yield .

Q & A

Q. What is the structural rationale for incorporating the azide group in Lenalidomide-5'-CO-PEG3-C2-azide, and how does this modification influence its biochemical activity?

The azide group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This modification allows covalent linkage to alkyne-functionalized targets (e.g., proteins, fluorescent probes) without disrupting Lenalidomide’s core structure, which binds cereblon (CRBN) to recruit E3 ubiquitin ligase activity . The PEG3 spacer enhances solubility and reduces steric hindrance during conjugation, critical for maintaining bioactivity in PROTAC®-based studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and lab coats; respiratory protection is required for prolonged exposure .

- Storage : Keep containers sealed at room temperature in a dry environment .

- Waste Disposal : Collect azide-containing waste separately and neutralize before disposal to prevent unintended reactions .

Q. How can researchers validate the purity and stability of this compound during storage?

- Analytical Methods : Use HPLC with UV detection (λ = 220–280 nm) to monitor degradation products.

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) and compare retention times to reference standards .

- Mass Spectrometry : Confirm molecular integrity via ESI-MS or MALDI-TOF to detect hydrolysis or oxidation of the azide/PEG3 moieties .

Advanced Research Questions

Q. How should researchers design experiments to assess the degradation efficiency of PROTACs derived from this compound?

- Target Protein Selection : Use validated targets (e.g., BRD4, EGFR) with established degradation readouts.

- Controls : Include (a) non-conjugated Lenalidomide, (b) PROTACs with scrambled linkers, and (c) CRBN-knockout cells to confirm mechanism .

- Dose-Response Analysis : Test concentrations from 1 nM to 10 µM, monitoring degradation via Western blot (24–72 hr post-treatment) .

- Pharmacodynamic Markers : Measure ubiquitination levels (e.g., anti-polyubiquitin antibodies) and proteasome activity (fluorogenic substrates like Z-LLE-AMC) .

Q. What methodologies resolve contradictions in PK/PD data for this compound conjugates?

Contradictions often arise from variable linker stability or tissue-specific CRBN expression. Address these by:

- Compartment-Specific Analysis : Use LC-MS/MS to quantify parent compound and metabolites in plasma vs. tumor tissue .

- Population PK Modeling : Incorporate covariates like renal clearance (Cockcroft-Gault equation) and CRBN expression levels (qPCR) .

- Temporal Profiling : Collect samples at multiple timepoints (e.g., 0.5, 2, 6, 24 hr) to model AUC and t1/2.

Q. How can researchers optimize conjugation efficiency for azide-functionalized Lenalidomide derivatives?

-

Reaction Conditions :

Parameter Optimal Range Reference Cu(I) Source 1–5 mM TBTA/CuSO4 pH 7.0–8.0 (PBS buffer) Temperature 25–37°C Reaction Time 1–4 hr -

Post-Reaction Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted alkyne probes .

-

Validation : Confirm conjugation via MALDI-TOF (mass shift ~300–500 Da for PEG3-C2-azide) .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in PROTAC efficacy studies?

- Time-to-Event Analysis : Apply Kaplan-Meier curves for degradation kinetics (e.g., time to 50% protein reduction) .

- Multivariate Regression : Model response variability using covariates like CRBN expression, proteasome activity, and cell lineage .

- Hierarchical Clustering : Group responders/non-responders based on omics data (e.g., RNA-seq, proteomics) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

-

Quality Control (QC) Metrics :

Parameter Acceptance Criteria Purity (HPLC) ≥95% Azide Content ≥98% (FTIR/ <sup>1</sup>H NMR) Residual Solvents ≤0.1% (GC-MS) -

Stability Monitoring : Store batches at –20°C under argon and retest every 6 months .

Q. What in vitro assays best predict in vivo efficacy of this compound conjugates?

- Ternary Complex Formation : Use surface plasmon resonance (SPR) to measure CRBN-PROTAC-target protein binding affinity .

- Cytokine Profiling : Quantify IL-2/IL-6 suppression in primary T-cells to assess immunomodulatory activity .

- Xenograft Models : Prioritize PDX models with matched CRBN expression levels for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.